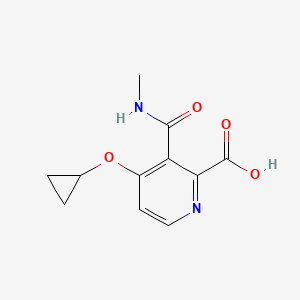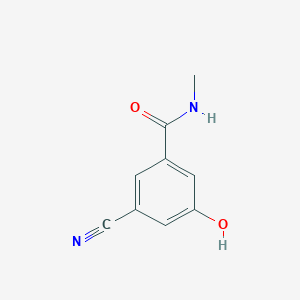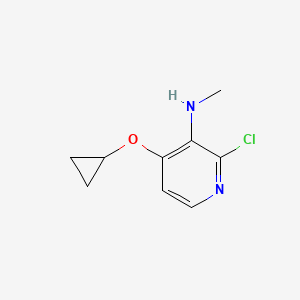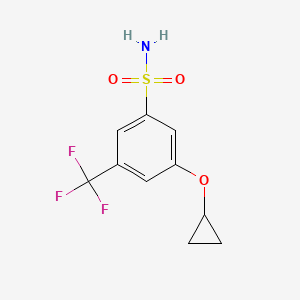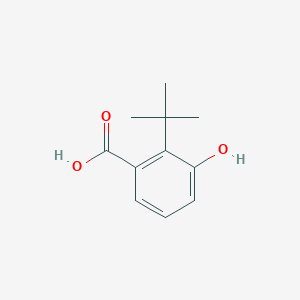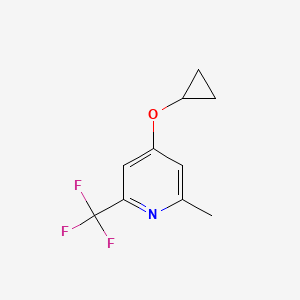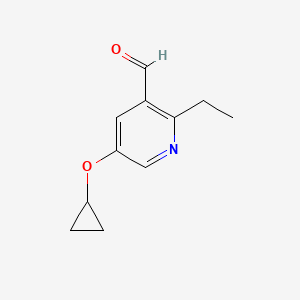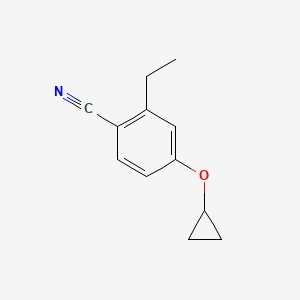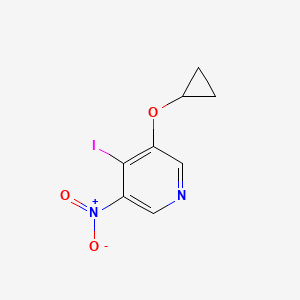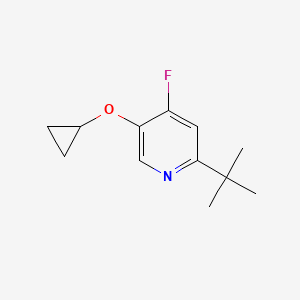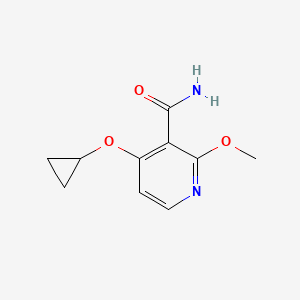
4-Cyclopropoxy-2-methoxynicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyclopropoxy-2-methoxynicotinamide is a chemical compound with the molecular formula C10H12N2O3 and a molecular weight of 208.21 g/mol . This compound is known for its unique structure, which includes a cyclopropoxy group and a methoxy group attached to a nicotinamide core. It is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-2-methoxynicotinamide typically involves the reaction of 2-methoxy-4-nitropyridine with cyclopropyl alcohol in the presence of a base, followed by reduction of the nitro group to an amine and subsequent acylation to form the nicotinamide . The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like palladium on carbon for the reduction step.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. This can include continuous flow reactors and advanced purification techniques like crystallization and chromatography to ensure high-quality product.
Analyse Chemischer Reaktionen
Types of Reactions
4-Cyclopropoxy-2-methoxynicotinamide can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to amines or other reduced forms.
Substitution: The methoxy and cyclopropoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens or nucleophiles. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution can result in various substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
4-Cyclopropoxy-2-methoxynicotinamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 4-Cyclopropoxy-2-methoxynicotinamide involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting biochemical processes within cells. The exact pathways and targets can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 4-Cyclopropoxy-2-methoxynicotinamide include other nicotinamide derivatives with different substituents, such as:
- 4-Cyclopropoxy-2-hydroxynicotinamide
- 4-Cyclopropoxy-2-ethoxynicotinamide
- 4-Cyclopropoxy-2-methylaminonicotinamide
Uniqueness
What sets this compound apart from these similar compounds is its specific combination of the cyclopropoxy and methoxy groups, which confer unique chemical and biological properties. This makes it particularly valuable in certain research and industrial applications where these properties are advantageous.
Eigenschaften
Molekularformel |
C10H12N2O3 |
|---|---|
Molekulargewicht |
208.21 g/mol |
IUPAC-Name |
4-cyclopropyloxy-2-methoxypyridine-3-carboxamide |
InChI |
InChI=1S/C10H12N2O3/c1-14-10-8(9(11)13)7(4-5-12-10)15-6-2-3-6/h4-6H,2-3H2,1H3,(H2,11,13) |
InChI-Schlüssel |
MWUOIBZCOCSMBM-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NC=CC(=C1C(=O)N)OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


